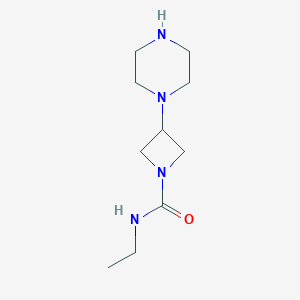

n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide

Description

n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide is a carboxamide derivative featuring a piperazine ring linked to an azetidine scaffold. This compound has been studied in the context of medicinal chemistry, particularly for its structural relevance to bioactive molecules.

Properties

Molecular Formula |

C10H20N4O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

N-ethyl-3-piperazin-1-ylazetidine-1-carboxamide |

InChI |

InChI=1S/C10H20N4O/c1-2-12-10(15)14-7-9(8-14)13-5-3-11-4-6-13/h9,11H,2-8H2,1H3,(H,12,15) |

InChI Key |

RSDCZJXDTPGPOE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N1CC(C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves multiple steps. One common method includes the reaction of azetidine with piperazine under specific conditions. The mixture is then extracted with toluene, treated with activated carbon on cooling, and filtered. The solvent is distilled off to a minimal volume . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

Reactions Involving the Piperazine Moiety

The piperazine group in the compound undergoes reactions characteristic of secondary amines:

-

Acylation : Reaction with acyl halides or anhydrides to form substituted amides. This is a common method for modifying piperazine derivatives .

-

Alkylation : Substitution of hydrogen atoms on amine groups with alkyl halides, altering lipophilicity and biological activity .

-

N-Oxidation : Oxidation with peracids or hydrogen peroxide to form N-oxides, which can influence pharmacokinetics .

-

Coordination chemistry : Acts as a ligand in metal complexes, though this is not explicitly detailed for this compound .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Acyl chloride | Base (e.g., pyridine) | Piperazine amide derivative |

| Alkylation | Alkyl halide | Base (e.g., NaOH) | Alkylated piperazine |

| N-Oxidation | Peracid (e.g., H₂O₂) | Acidic or neutral medium | Piperazine N-oxide |

Reactions Involving the Azetidine Ring

The azetidine ring participates in nucleophilic additions and ring-opening reactions:

-

Aza-Michael addition : As described in synthesis, this reaction can be reversed under acidic conditions to regenerate α,β-unsaturated carbonyls .

-

Ring-opening reactions : Potential susceptibility to nucleophilic attack due to ring strain, though specific examples for this compound are not detailed in the provided sources.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Aza-Michael addition | α,β-Unsaturated carbonyl | DBU, acetonitrile | Azetidine-piperazine core |

| Ring-opening (hypothetical) | Nucleophile (e.g., H₂O) | Acidic conditions | Ring-opened amide derivative |

Reactions of the Carboxamide Functional Group

The carboxamide group exhibits typical amide reactivity:

-

Hydrolysis : Conversion to carboxylic acid under acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

-

Amidation : Reaction with amines or alcohols to form new amides, though this is not explicitly reported for this compound.

Analytical and Mechanistic Insights

Structural confirmation and reaction monitoring rely on:

-

NMR spectroscopy : Used to identify nitrogen environments in azetidine rings (e.g., δ −315 to −350 ppm for azetidine nitrogens) and piperazine groups .

-

HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range correlations between protons and carbons/nitrogens, aiding in structure elucidation .

This compound’s reactivity is shaped by its nitrogen-rich heterocycles and amide group, enabling diverse transformations while maintaining structural integrity under controlled conditions. Further studies could explore its stability under extreme pH or temperature, as suggested by its typical amide properties.

Scientific Research Applications

n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of n-Ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Containing Cytotoxic Agents

A structurally related class of compounds includes 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole derivatives synthesized via Mannich reactions. These compounds exhibit cytotoxic activity against cancer cell lines, with IC50 values below 10 μM, highlighting the critical role of substitutions at the N-4 position of the piperazine ring . For example:

- Compound A (N-hydroxycinnamamide-based HDAC inhibitors): Demonstrated HDAC inhibition comparable to vorinostat (SAHA), a clinically approved histone deacetylase inhibitor, with potent antitumor activity in vitro and in vivo .

- Indole-piperazine hybrids : Showed variable cytotoxicity across three cell lines, emphasizing the pharmacological versatility of the piperazine-azetidine scaffold .

Piperazine-Indole Anti-Inflammatory Agents

Novel indole amide analogs with piperazine substitutions, such as compounds 122–125, exhibit selective COX-2 inhibition and anti-inflammatory activity. For instance:

Data Tables

Table 1: Cytotoxic Activity of Piperazine-Indole Derivatives (IC50 Values)

| Compound | Cell Line 1 (IC50, μM) | Cell Line 2 (IC50, μM) | Cell Line 3 (IC50, μM) | |

|---|---|---|---|---|

| Indole derivative (N-4 substituted) | <10 | <10 | <10 |

Table 2: Anti-Inflammatory and COX-2 Inhibition Data

| Compound | COX-2 IC50 (μM) | Selectivity Ratio (COX-2/COX-1) | Cytotoxicity on Normal Cells | |

|---|---|---|---|---|

| 123 | Comparable to celecoxib | High | None observed | |

| 124 | Comparable to celecoxib | High | None observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.